molecular formula C25H26N2O5S B2544446 N-(8,10-二甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)-4-乙氧基-3,5-二甲基苯磺酰胺 CAS No. 922036-83-7

N-(8,10-二甲基-11-氧代-10,11-二氢二苯并[b,f][1,4]恶杂环-2-基)-4-乙氧基-3,5-二甲基苯磺酰胺

货号 B2544446
CAS 编号: 922036-83-7
分子量: 466.55
InChI 键: CVKDQAHNXVWWSR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential therapeutic applications. In the first paper, the authors describe the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are inhibitors of kynurenine 3-hydroxylase. The synthesis involved creating compounds with varying substituents, resulting in high-affinity inhibitors such as compound 16 and compound 20, with IC50 values of 37 nM and 19 nM, respectively. These compounds were synthesized to explore the structure-activity relationship (SAR) and their biochemical properties .

In the second paper, the authors report the synthesis of novel benzenesulfonamides with a 1,3,4-oxadiazole moiety. The synthesis process involved the reaction of alkyl carboxylic acid hydrazides with carbon disulfide (CS2) and potassium hydroxide (KOH) to yield a series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides. Additionally, secondary benzenesulfonamides and bis-benzenesulfonamides were synthesized using a new approach involving triethylamine (Et3N) and dimethylaminopyridine. The synthesized compounds were characterized by various physical, microanalytical, and spectral methods .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The compounds synthesized in the first paper possess a phenylthiazol moiety attached to the benzenesulfonamide core, which is essential for the inhibition of kynurenine 3-hydroxylase. The presence of different substituents on the phenyl ring, such as nitro, fluoro, and trifluoromethyl groups, contributes to the high affinity of these inhibitors .

In the second paper, the introduction of the 1,3,4-oxadiazole moiety to the benzenesulfonamide structure is a key feature of the synthesized compounds. The oxadiazole ring is known for its contribution to the pharmacological properties of molecules, and the presence of this heterocycle, along with various alkyl and aryl substituents, is expected to influence the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfonamide derivatives are critical for obtaining the desired compounds with high purity and yield. In the first paper, the synthesis likely involved the formation of the thiazol ring followed by its coupling with the benzenesulfonamide group. The specific reaction conditions, such as temperature, solvents, and catalysts, would have been optimized to achieve the best results .

The second paper outlines a reaction involving the formation of the 1,3,4-oxadiazole ring through the reaction of carboxylic acid hydrazides with CS2 and KOH. This reaction is a key step in the synthesis of the oxadiazole moiety. The subsequent reactions to introduce the benzenesulfonamide group would require careful control of reaction parameters to ensure the formation of the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined by their molecular structures. The presence of different substituents can significantly affect properties such as solubility, melting point, and stability. The compounds described in the first paper, due to their high-affinity inhibition of kynurenine 3-hydroxylase, suggest that they have the appropriate physicochemical properties to interact effectively with the enzyme's active site .

The compounds in the second paper, with the 1,3,4-oxadiazole moiety, would have unique properties that could be advantageous for their antifungal and anti-HIV activities. The characterization of these compounds using physical, microanalytical, and spectral data would provide insights into their stability, solubility, and overall suitability for further biological testing .

科学研究应用

催化不对称反应

Munck 等人(2017 年)的一项研究详细阐述了涉及环状二苯并[b,f][1,4]恶杂环的催化不对称氮杂-Reformatsky 反应。该反应使用易于获得的二芳基脯氨醇 L4 作为手性配体,高产率和对映选择性地生成手性乙基 2-(10,11-二氢二苯并[b,f][1,4]恶杂环-11-基)乙酸衍生物。该过程展示了二苯并[b,f][1,4]恶杂环在合成手性化合物中的多功能性,这对于药物开发中创造对映体纯药物至关重要 (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017)

不对称炔基化

Ren、Wang 和 Liu(2014 年)通过结合手性磷酸和 Ag(I) 催化剂,成功地对环状亚胺二苯并[b,f][1,4]恶杂环进行了不对称炔基化。该方法促进了光学活性 11-取代-10,11-二氢二苯并[b,f][1,4]恶杂环衍生物的合成,突出了该化合物在以高对映选择性构建复杂分子结构方面的潜力 (Ren, Wang, & Liu, 2014)

生物质合成

Zhang 等人(2015 年)开发了一种组装新型苯并稠合 N-杂环的有效方法,包括 N-芳基化二苯并[b,e][1,4]恶杂环-11(5H)-酮。该合成涉及 N-芳基化 2-氨基苯酚与卤代苯甲酸或苯乙酸之间的反应,展示了一种构建具有潜在药物应用的杂环化合物的绿色化学方法 (Zhang, Zhang, Wen, Wang, Cai, Tianlong, Yan, & Zou, 2015)

多环体系合成

Ukhin 等人(2011 年)描述了合成一种包含 1,4-苯并二氮杂卓和异吲哚酮片段的新型多环体系。这项工作说明了二苯并[b,f][1,4]恶杂环可实现的结构多样性,为开发具有潜在治疗价值的新型化合物做出了贡献 (Ukhin, Suponitskii, Shepelenko, Belousova, Orlova, & Borodkin, 2011)

新型杂环体系构建

Sapegin 等人(2012 年)重点介绍了二苯并[b,f]吡唑并[1,5-d][1,4]恶杂环的简便构建,展示了通过串联芳香亲核取代实现的罕见杂环体系合成。这项研究强调了二苯并[b,f][1,4]恶杂环在开发具有独特性质和应用的新型杂环化合物方面的潜力 (Sapegin, Kalinin, Smirnov, Dorogov, & Krasavin, 2012)

属性

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-6-31-24-16(3)12-19(13-17(24)4)33(29,30)26-18-8-10-22-20(14-18)25(28)27(5)21-11-15(2)7-9-23(21)32-22/h7-14,26H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKDQAHNXVWWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。